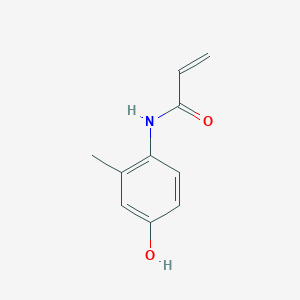
N-(4-hydroxy-2-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-2-methylphenyl)prop-2-enamide, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic drug. It is one of the most commonly used drugs for the treatment of pain and fever. The chemical formula of this compound is C8H9NO2 and its molecular weight is 151.16 g/mol. The drug was first synthesized in 1877 by Harmon Northrop Morse and is now available under various brand names.
Applications De Recherche Scientifique
Electrospray Ionization Mass Spectrometry
One application involves the study of fragmentation patterns in mass spectrometry. For instance, the fragmentation pattern of N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide is characterized by ion formation through neighboring group participation, a mechanism proven by H/D exchange reactions and analysis of homologues and derivatives (Bigler & Hesse, 1995).
Anti-inflammatory Activity
Another application is in the synthesis and evaluation of anti-inflammatory activity. N-hydroxy methyl derivatives of related compounds have been synthesized and evaluated for their anti-inflammatory activity, showing potent effects in certain derivatives (Rajasekaran, Sivakumar, & Jayakar, 1999).
Antibacterial Activity
Research into the synthesis and structure-activity correlations of enaminones has shown that these compounds can exhibit mild antibacterial activity without cytotoxic effects. The study suggests that the position and presence of certain groups within the molecule significantly impact its biological activities (Cindrić et al., 2018).
Quantum Chemical Calculations
Quantum-chemical calculations have been used to study the properties of similar compounds in biological environments. This research involves calculating formation energies, enthalpies, and entropies of the conformers, predicting the structure and properties of solvated structures, and demonstrating a linear dependence of antioxidant activity on specific bond energies (Volod’kin, Zaikov, Burlakova, & Lomakin, 2013).
Anticancer Activity
Dicopper(II) complexes bridged by related ligands have been synthesized and shown to be active against tumor cell lines, indicating potential applications in anticancer research. The study includes molecular docking studies to understand the interaction with bio-macromolecules (Zheng et al., 2015).
Propriétés
IUPAC Name |
N-(4-hydroxy-2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-10(13)11-9-5-4-8(12)6-7(9)2/h3-6,12H,1H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYQUMTUPDFJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

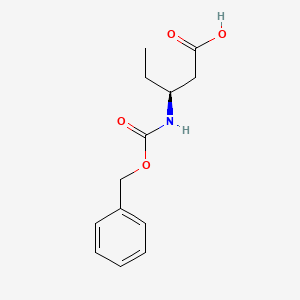
![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide](/img/structure/B2535347.png)
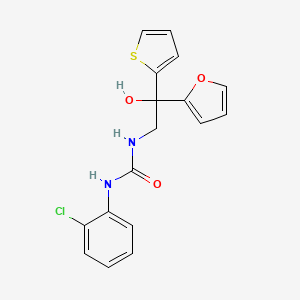

![Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-](/img/structure/B2535352.png)
![2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2535353.png)
![2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2535354.png)
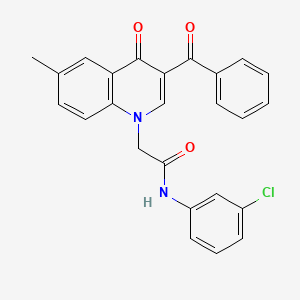
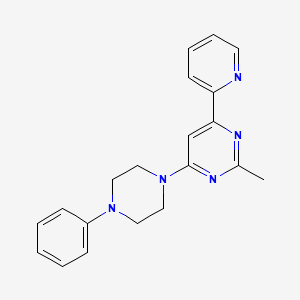
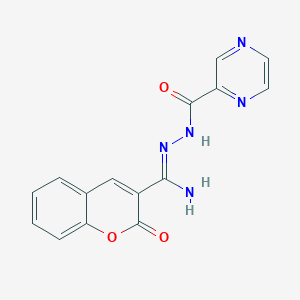

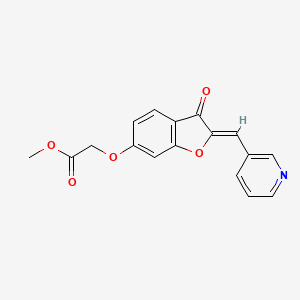
![6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2535361.png)
![N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2535364.png)